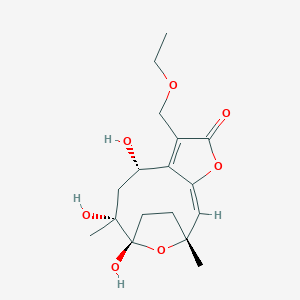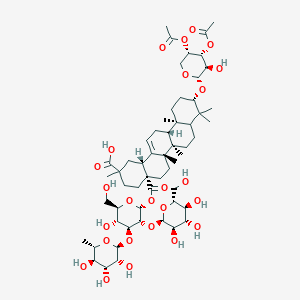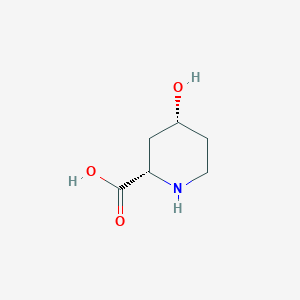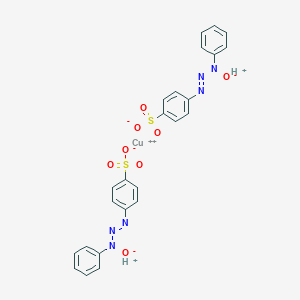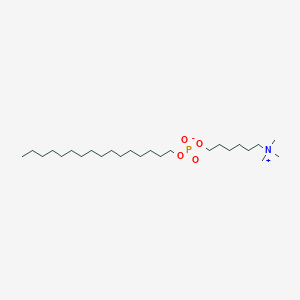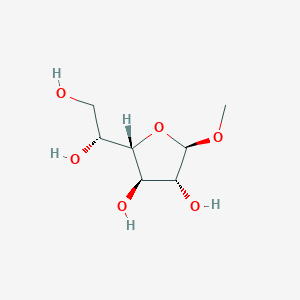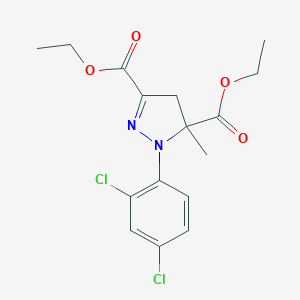
甲草胺乙酯
描述
甲草胺乙酯是一种主要用作除草剂安全剂的化学化合物。 它以其保护作物免受除草剂的植物毒性影响而闻名,同时不会影响除草剂对杂草的除草活性 . 该化合物以其化学结构为特征,该结构包括一个被二氯苯基和二乙酯基取代的吡唑啉环 .
科学研究应用
作用机制
甲草胺乙酯发挥其作用的机制涉及多个途径:
增强代谢: 它增强了作物中除草剂的代谢,降低了其植物毒性。
吸收和运输: 它影响了除草剂在植物体内的吸收和运输。
竞争性结合: 甲草胺乙酯可以竞争性地结合到除草剂靶位点,防止除草剂影响作物.
生化分析
Biochemical Properties
Mefenpyr-diethyl interacts with various enzymes and proteins in biochemical reactions . The hydrolysis of Mefenpyr-diethyl has been studied extensively . The kinetics of hydrolysis were found to be strongly pH and temperature dependent .
Cellular Effects
The effects of Mefenpyr-diethyl on cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Mefenpyr-diethyl exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The key nucleophilic reaction partner is hydroxyl ions instead of neutral water molecules .
Temporal Effects in Laboratory Settings
The effects of Mefenpyr-diethyl change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Mefenpyr-diethyl vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Mefenpyr-diethyl is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Mefenpyr-diethyl is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Mefenpyr-diethyl and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 甲草胺乙酯的合成涉及多个步骤。一种常见的合成方法包括 2,4-二氯苯基肼与乙酰乙酸乙酯反应生成一个腙中间体。 该中间体经过环化形成吡唑啉环,然后酯化得到最终产物 .
工业生产方法: 甲草胺乙酯的工业生产通常采用与上述类似的反应途径进行大规模合成。 该过程针对高收率和高纯度进行了优化,通常采用先进的技术,如高效液相色谱 (HPLC) 进行纯化 .
化学反应分析
反应类型: 甲草胺乙酯会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致生成相应的氧化物。
还原: 还原反应可以将甲草胺乙酯转化为其还原形式,通常涉及使用硼氢化钠等还原剂。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 卤素和烷基化剂等试剂用于取代反应.
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生氧化物,而还原可能会产生醇或胺 .
相似化合物的比较
属性
IUPAC Name |
diethyl 1-(2,4-dichlorophenyl)-5-methyl-4H-pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O4/c1-4-23-14(21)12-9-16(3,15(22)24-5-2)20(19-12)13-7-6-10(17)8-11(13)18/h6-8H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGCOAPTHCZZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)OCC)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037564 | |
| Record name | Mefenpyr-diethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135590-91-9 | |
| Record name | Mefenpyr-diethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135590-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mefenpyr-diethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135590919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefenpyr-diethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEFENPYR-DIETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH2Z9715C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does mefenpyr-diethyl protect crops from herbicide injury?
A1: Mefenpyr-diethyl primarily works by enhancing the natural detoxification mechanisms present in plants. [, , , ] It stimulates the expression of genes that code for enzymes involved in herbicide degradation, leading to a more rapid breakdown of the herbicide within the crop plant. [] This prevents the herbicide from reaching a concentration that would be damaging to the crop. []
Q2: Is this protective effect specific to certain herbicides?
A2: Yes. Mefenpyr-diethyl is most commonly used in conjunction with herbicides that inhibit acetolactate synthase (ALS) and acetyl coenzyme A carboxylase (ACCase). [, , , , , , , ] These herbicides typically target specific metabolic pathways crucial for plant growth. []
Q3: What are some of the enzymes induced by mefenpyr-diethyl that are involved in herbicide detoxification?
A4: Mefenpyr-diethyl has been shown to induce the activity of glutathione S-transferases (GSTs) in plants like barley. [] GSTs are a family of enzymes known to play a crucial role in detoxifying xenobiotics, including herbicides. []
Q4: Does mefenpyr-diethyl influence sulfur metabolism in plants?
A5: Research indicates that mefenpyr-diethyl, along with other safeners, can influence sulfur metabolism in plants, particularly under iron deficiency. [] Studies on barley (Hordeum vulgare) revealed that mefenpyr-diethyl treatment led to an activation of sulfur metabolism, resulting in increased levels of cysteine and glutathione. []
Q5: What is the molecular formula and weight of mefenpyr-diethyl?
A6: The molecular formula of mefenpyr-diethyl is C16H18Cl2N2O4, and its molecular weight is 373.23 g/mol. [, ]
Q6: Is there any spectroscopic data available for mefenpyr-diethyl?
A7: While specific spectroscopic details are not mentioned in the provided abstracts, several analytical techniques have been employed to characterize mefenpyr-diethyl, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS). [, ]
Q7: How stable is mefenpyr-diethyl under various environmental conditions?
A8: Mefenpyr-diethyl has been investigated for its stability under sunlight irradiation and in buffered solutions. [] This information is crucial for understanding its behavior in the environment and during agricultural applications. []
Q8: What is the adsorption and desorption behavior of mefenpyr-diethyl in soil?
A9: Studies have investigated the adsorption and desorption behavior of mefenpyr-diethyl in different types of agricultural soil. [] This information is crucial for understanding its potential for leaching and persistence in the environment. []
Q9: Does mefenpyr-diethyl have any known catalytic properties?
A10: There is no evidence in the provided abstracts to suggest that mefenpyr-diethyl possesses inherent catalytic properties. [] It primarily functions by enhancing the plant's own enzymatic detoxification processes. []
Q10: Are there any alternative synthetic routes to mefenpyr-diethyl?
A11: Yes. Recent research highlights a sustainable electrochemical approach for synthesizing mefenpyr-diethyl. [, ] This method utilizes readily available starting materials and proceeds through a [3+2] dipolar cycloaddition reaction. []
Q11: Have any computational studies been conducted on mefenpyr-diethyl?
A12: While specific details are limited in the abstracts, one study explored the melting behavior and solubility equilibria of mefenpyr-diethyl in ethanol/water mixtures. [] This type of data can inform formulation strategies. []
Q12: What are the key aspects of SHE (Safety, Health, and Environment) regulations regarding mefenpyr-diethyl?
A13: While specific regulations are not detailed, one study mentions residue analysis for mefenpyr-diethyl in various matrices, including crops, food, soil, and water. [] This indicates the importance of monitoring its presence in the environment. []
Q13: What types of studies have been conducted to assess the efficacy and safety of mefenpyr-diethyl?
A14: Numerous studies have employed greenhouse and field experiments to evaluate the effectiveness of mefenpyr-diethyl in protecting various crops from herbicide injury and its impact on weed control. [, , , , , , ] These studies provide insights into its practical applications and potential risks. [, ]
Q14: Is there evidence of resistance developing to herbicide-safener combinations involving mefenpyr-diethyl?
A15: Research suggests that the use of herbicide-safener combinations, including those containing mefenpyr-diethyl, might contribute to the development of non-target site resistance (NTSR) in some weed species. [, ] This highlights the need for sustainable weed management strategies. [, ]
Q15: What are the implications of resistance developing to herbicides used with mefenpyr-diethyl?
A16: Resistance to herbicides used in conjunction with mefenpyr-diethyl, such as mesosulfuron + iodosulfuron, poses a significant challenge in weed management. [, ] It can lead to reduced weed control efficacy and potentially necessitate the use of higher herbicide doses, which raises environmental concerns. [, , ]
Q16: Are there any specific drug delivery systems or targeting strategies being explored for mefenpyr-diethyl?
A17: The provided abstracts do not indicate research specifically focused on developing targeted delivery systems for mefenpyr-diethyl. [] Current research primarily focuses on its application as a seed treatment or foliar spray. [, , ]
Q17: What analytical methods are commonly employed to quantify mefenpyr-diethyl in various matrices?
A18: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a frequently used technique for quantifying mefenpyr-diethyl and its degradation products in various matrices, including plant tissues and soil. [, ]
Q18: Are there any viable alternatives to mefenpyr-diethyl as a herbicide safener?
A20: While mefenpyr-diethyl is a widely used safener, research continually explores new compounds and strategies for enhancing crop selectivity and minimizing herbicide damage. [] Identifying alternative safeners with improved safety profiles and efficacy against resistant weeds is an ongoing area of research. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



